molecular formula C20H30O2 B15074821 D-alpha,alpha'-Bicamphor CAS No. 25611-66-9

D-alpha,alpha'-Bicamphor

Cat. No.: B15074821
CAS No.: 25611-66-9
M. Wt: 302.5 g/mol
InChI Key: FDWIVGHPYKMNRS-UHFFFAOYSA-N
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Description

D-alpha,alpha’-Bicamphor is a unique organic compound with the molecular formula C20H30O2 It is a derivative of camphor, a bicyclic monoterpene ketone, and is known for its distinctive structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-alpha,alpha’-Bicamphor typically involves the oxidation of camphor derivatives. One common method is the use of camphor as a starting material, which undergoes a series of chemical reactions including oxidation and rearrangement to form the desired product. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods: Industrial production of D-alpha,alpha’-Bicamphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The starting materials are often sourced from natural camphor or synthesized from turpentine oil, which contains high levels of alpha-pinene, a precursor to camphor .

Chemical Reactions Analysis

Types of Reactions: D-alpha,alpha’-Bicamphor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, complex ketones.

    Reduction: Borneol, isoborneol.

    Substitution: Imines, Schiff bases.

Mechanism of Action

The mechanism of action of D-alpha,alpha’-Bicamphor involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: D-alpha,alpha’-Bicamphor stands out due to its specific structural configuration and the resulting chiral properties. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is crucial .

Properties

CAS No.

25611-66-9

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

1,7,7-trimethyl-3-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C20H30O2/c1-17(2)11-7-9-19(17,5)15(21)13(11)14-12-8-10-20(6,16(14)22)18(12,3)4/h11-14H,7-10H2,1-6H3

InChI Key

FDWIVGHPYKMNRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2C3C4CCC(C3=O)(C4(C)C)C)C)C

Origin of Product

United States

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